Spiroglumide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiroglumid ist eine Verbindung, die für ihre Rolle als Cholezystokinin-B-(CCKB)-Rezeptor-Antagonist bekannt ist. Es hemmt die dosisabhängige Pentagastrin-induzierte Säurehypersekretion, was es nützlich macht, um die physiologische Rolle von Gastrin bei der Regulation der menschlichen Magensäuresekretion zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Spiroglumid kann aus 8-Azaspiro[4.5]decan synthetisiert werden. Der Syntheseprozess umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren anschließende Reaktionen zur Bildung des Endprodukts . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktionen zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Spiroglumid beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Kristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spiroglumide can be synthesized from 8-azaspiro[4.5]decane. The synthetic process involves multiple steps, including the formation of intermediate compounds and their subsequent reactions to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spiroglumid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Spiroglumid kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Spiroglumid zu modifizieren.

Substitution: Spiroglumid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie z. B. Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Spiroglumid zur Bildung von oxidierten Derivaten mit verschiedenen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Gastrointestinal Disorders

- Gastric Acid Secretion : Spiroglumide has been shown to effectively reduce acid secretion in response to gastrin stimulation. A study demonstrated that intravenous administration of this compound resulted in a significant decrease in gastric acidity during both pre-meal and post-meal periods (P < 0.01) . This suggests its potential utility in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

- Cholecystokinin Receptor Antagonism

-

Tumor Imaging and Treatment

- Oncology Applications : The expression of CCK2 receptors on various tumors (e.g., medullary thyroid carcinoma) suggests that this compound could be utilized for imaging or as a therapeutic agent in targeted cancer treatments . Its ability to inhibit CCK signaling may help mitigate tumor growth or enhance the efficacy of existing therapies.

Case Studies

- A notable study involved evaluating the effects of this compound on acid secretion in a controlled clinical trial. Participants received varying doses of this compound followed by gastrin infusion, revealing dose-dependent inhibition of acid output . The findings support its use as a therapeutic agent for managing excessive gastric acid secretion.

- Another investigation focused on the long-term implications of hypergastrinemia due to chronic PPI use. This compound's antagonistic effects on gastrin receptors may provide a protective mechanism against potential complications arising from prolonged gastrin elevation, such as gastric carcinoid tumors .

Wirkmechanismus

Spiroglumide exerts its effects by antagonizing the cholecystokinin B (CCKB) receptors. This inhibition reduces the secretion of gastric acid stimulated by gastrin. The molecular targets involved include the CCKB receptors, which are found in the gastrointestinal tract. By blocking these receptors, this compound helps in reducing gastric acid secretion and potentially accelerating gastric emptying .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Spiroglumid ähnelt anderen CCKB-Rezeptor-Antagonisten wie:

- L-365260

- YM-022

- RP-73870

- S-0509

- Itriglumid (CR-2945)

Einzigartigkeit

Was Spiroglumid von diesen Verbindungen unterscheidet, ist seine spezifische hemmende Wirkung auf die dosisabhängige Pentagastrin-induzierte Säurehypersekretion. Dies macht es besonders nützlich für die Untersuchung der physiologischen Rolle von Gastrin bei der Magensäureregulation .

Biologische Aktivität

Overview

Spiroglumide, also known as CR2194, is a potent gastrin receptor antagonist primarily investigated for its role in modulating gastric acid secretion. This compound has garnered attention due to its potential implications in treating various gastrointestinal disorders, including peptic ulcers and conditions associated with hypergastrinemia. This article delves into the biological activity of this compound, examining its mechanisms, effects on gastric physiology, and potential therapeutic applications.

This compound functions as an antagonist at the cholecystokinin (CCK) and gastrin receptors (CCK2R). By blocking these receptors, this compound inhibits the action of gastrin, a hormone that stimulates gastric acid secretion. This inhibition leads to decreased acid output in response to both basal and stimulated conditions.

Effects on Gastric Acid Secretion

A pivotal study evaluated the impact of this compound on gastric acid secretion in humans. Participants received intravenous doses of this compound (1, 2.5, or 7.5 mg/kg/h) alongside graded doses of gastrin. The results demonstrated a dose-dependent inhibition of acid secretion:

- Pre-meal acidity : Significantly reduced during this compound infusion (P < 0.01).

- Post-prandial acidity : Also significantly reduced (P < 0.002).

- Gastrin response : Enhanced integrated gastrin levels were observed during treatment (8.0 ± 1.4 ng/mL vs. 1.5 ± 0.8 ng/mL in control; P < 0.01) .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other CCK/gastrin receptor antagonists based on their potency and selectivity:

| Compound | Type | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| This compound | CCK2R Antagonist | 13.5 | Moderate | |

| Devazepide | CCK1R Antagonist | 0.00008 | High | |

| Itriglumide | CCK2R Antagonist | 20.7 | Moderate |

Case Studies and Applications

This compound's role extends beyond gastric acid modulation; it has been explored for therapeutic applications in conditions characterized by excessive gastrin production, such as gastrinomas and chronic atrophic gastritis.

- Peptic Ulcer Disease : Early clinical trials indicated that this compound could be beneficial in managing peptic ulcers by reducing gastric acidity and promoting healing.

- Hypergastrinemic States : In patients with chronic use of proton pump inhibitors (PPIs), this compound may help mitigate the effects of prolonged hypergastrinemia, which can lead to gastric ECL cell hyperplasia and potential tumorigenesis .

Research Findings

Recent studies have highlighted the significance of long-term gastrin receptor blockade in preventing complications associated with chronic hypergastrinemia:

- Gastric ECL Cell Hyperplasia : Chronic gastrin elevation is linked to ECL cell hyperplasia and increased risk for gastric carcinoid tumors. This compound's antagonistic action may provide a protective effect against these outcomes .

- Analgesic Potentiation : Research indicates that CCK2R antagonists like this compound may enhance analgesic effects when used alongside certain pain management therapies, particularly in gastrointestinal contexts .

Eigenschaften

CAS-Nummer |

137795-35-8 |

|---|---|

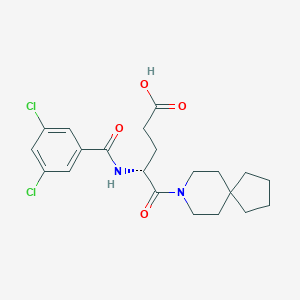

Molekularformel |

C21H26Cl2N2O4 |

Molekulargewicht |

441.3 g/mol |

IUPAC-Name |

(4R)-5-(8-azaspiro[4.5]decan-8-yl)-4-[(3,5-dichlorobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H26Cl2N2O4/c22-15-11-14(12-16(23)13-15)19(28)24-17(3-4-18(26)27)20(29)25-9-7-21(8-10-25)5-1-2-6-21/h11-13,17H,1-10H2,(H,24,28)(H,26,27)/t17-/m1/s1 |

InChI-Schlüssel |

FJCZHMXAGBYXHJ-QGZVFWFLSA-N |

SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Isomerische SMILES |

C1CCC2(C1)CCN(CC2)C(=O)[C@@H](CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Kanonische SMILES |

C1CCC2(C1)CCN(CC2)C(=O)C(CCC(=O)O)NC(=O)C3=CC(=CC(=C3)Cl)Cl |

Key on ui other cas no. |

137795-35-8 |

Synonyme |

4-(3-chlorobenzamido)-5-(8-azaspiro(4.5)decan-8-yl)-5-oxopentanoic acid CR 2194 CR-2194 spiroglumide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.